Lipophilicity and Membrane Permeability Advantage
2-Amino-2-methylpentan-1-ol exhibits substantially higher lipophilicity than shorter-chain amino alcohol analogs, with a calculated logP of 0.3487 (or 0.471 from an alternate source) [1]. In contrast, the C4 analog 2-amino-2-methylpropan-1-ol (AMP) has a calculated logP of -0.6184, while the C5 analog 2-amino-2-methylbutan-1-ol has a logP of -0.0959 [2]. This > 0.9 unit increase in logP relative to AMP is critical for modulating passive membrane permeability and distribution in medicinal chemistry applications [1].
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.3487 (or 0.471) |
| Comparator Or Baseline | 2-amino-2-methylpropan-1-ol (AMP): logP = -0.6184; 2-amino-2-methylbutan-1-ol: logP = -0.0959 |
| Quantified Difference | Increase of >0.96 units vs. AMP; increase of ~0.44 units vs. C5 analog |
| Conditions | JChem calculated values [REFS-1, REFS-2, REFS-3] |
Why This Matters
Higher lipophilicity can significantly enhance passive membrane permeability and distribution characteristics of drug candidates, a key factor in medicinal chemistry lead optimization.
- [1] 2-amino-2-methylpentan-1-ol - ChemBase ID: 275692. Log P = 0.34868187. Chembase.cn. View Source
- [2] 2-amino-2-methylpropan-1-ol - ChemBase ID: 78118. Log P = -0.61840916. Chembase.cn. View Source
- [3] 2-amino-2-methylbutan-1-ol - ChemBase ID: 265913. Log P = -0.09588679. Chembase.cn. View Source
